molecular formula C20H12F2N4O2 B6109087 N-(3,4-difluorophenyl)-2-(3-nitrophenyl)quinazolin-4-amine

N-(3,4-difluorophenyl)-2-(3-nitrophenyl)quinazolin-4-amine

Cat. No.: B6109087
M. Wt: 378.3 g/mol
InChI Key: IBKJTGJFRKVVFW-UHFFFAOYSA-N
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Description

N-(3,4-difluorophenyl)-2-(3-nitrophenyl)quinazolin-4-amine is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Properties

IUPAC Name

N-(3,4-difluorophenyl)-2-(3-nitrophenyl)quinazolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12F2N4O2/c21-16-9-8-13(11-17(16)22)23-20-15-6-1-2-7-18(15)24-19(25-20)12-4-3-5-14(10-12)26(27)28/h1-11H,(H,23,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBKJTGJFRKVVFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)C3=CC(=CC=C3)[N+](=O)[O-])NC4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-difluorophenyl)-2-(3-nitrophenyl)quinazolin-4-amine typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors, such as anthranilic acid derivatives.

    Introduction of Substituents: The 3,4-difluorophenyl and 3-nitrophenyl groups can be introduced through nucleophilic aromatic substitution reactions or via Suzuki coupling reactions.

    Final Assembly: The final step would involve the coupling of the substituted quinazoline with an amine group under suitable conditions, such as using a coupling reagent like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amine group, forming nitroso or nitro derivatives.

    Reduction: Reduction reactions could target the nitro group, converting it to an amine.

    Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenating agents, organometallic reagents, or strong bases.

Major Products

The major products would depend on the specific reactions and conditions but could include various substituted quinazolines, amines, and nitro derivatives.

Scientific Research Applications

N-(3,4-difluorophenyl)-2-(3-nitrophenyl)quinazolin-4-amine may have applications in:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe in biological assays.

    Medicine: Investigated for its potential therapeutic effects, such as anti-cancer or anti-inflammatory properties.

    Industry: Used in the synthesis of materials or as a catalyst in certain reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. In a biological setting, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets could include kinases, receptors, or other proteins involved in signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-difluorophenyl)-2-phenylquinazolin-4-amine
  • N-(3,4-difluorophenyl)-2-(4-nitrophenyl)quinazolin-4-amine
  • N-(3,4-difluorophenyl)-2-(3-chlorophenyl)quinazolin-4-amine

Uniqueness

N-(3,4-difluorophenyl)-2-(3-nitrophenyl)quinazolin-4-amine is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and biological activity. The presence of both fluorine and nitro groups can significantly affect its electronic properties and interactions with biological targets.

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